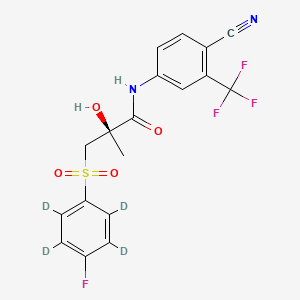

(R)-Bicalutamide-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-Bicalutamide-d4 is a deuterated form of ®-Bicalutamide, a non-steroidal anti-androgen medication primarily used in the treatment of prostate cancer. The deuterium atoms in ®-Bicalutamide-d4 replace the hydrogen atoms, which can enhance the compound’s metabolic stability and potentially improve its pharmacokinetic properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-Bicalutamide-d4 involves the incorporation of deuterium atoms into the ®-Bicalutamide molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.

Deuterated Reagents: Using deuterated reagents in the synthesis process to introduce deuterium atoms directly into the molecule.

Industrial Production Methods: Industrial production of ®-Bicalutamide-d4 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Deuteration: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.

Purification Techniques: Employing advanced purification methods such as chromatography to isolate the desired deuterated compound.

化学反应分析

Types of Reactions: ®-Bicalutamide-d4 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The deuterium atoms can be replaced with other atoms or groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deuterated analogs with modified functional groups.

科学研究应用

®-Bicalutamide-d4 has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium substitution on chemical properties.

Biology: Employed in biological studies to investigate the metabolic pathways and stability of deuterated compounds.

Medicine: Utilized in pharmacokinetic studies to understand the drug’s behavior in the body and its potential therapeutic benefits.

Industry: Applied in the development of new pharmaceuticals with improved metabolic stability and efficacy.

作用机制

®-Bicalutamide-d4 exerts its effects by binding to androgen receptors, thereby inhibiting the action of androgens such as testosterone. This inhibition prevents the growth and proliferation of androgen-dependent prostate cancer cells. The deuterium atoms in ®-Bicalutamide-d4 may enhance the compound’s metabolic stability, leading to prolonged activity and potentially improved therapeutic outcomes.

相似化合物的比较

®-Bicalutamide: The non-deuterated form of the compound.

(S)-Bicalutamide: The enantiomer of ®-Bicalutamide with different pharmacological properties.

Deuterated Anti-Androgens: Other deuterated analogs of anti-androgen medications.

Uniqueness: ®-Bicalutamide-d4 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and potentially improve its pharmacokinetic profile compared to its non-deuterated counterpart. This makes it a valuable compound for research and therapeutic applications.

生物活性

(R)-Bicalutamide-d4 is a deuterated analog of the well-known antiandrogen bicalutamide, primarily used in the treatment of prostate cancer. This compound has garnered attention for its potential applications in pharmacokinetic studies, metabolic pathway investigations, and therapeutic efficacy evaluations. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and relevant case studies.

This compound functions as an androgen receptor (AR) antagonist. By binding to ARs, it inhibits the action of androgens such as testosterone, thereby preventing the growth and proliferation of androgen-dependent prostate cancer cells. The incorporation of deuterium atoms in this compound may enhance its metabolic stability, leading to prolonged activity and potentially improved therapeutic outcomes compared to its non-deuterated counterpart.

Research Applications

The compound has several significant applications in scientific research:

- Pharmacokinetics : Used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs.

- Metabolic Stability : Investigated for its stability in biological systems compared to non-deuterated compounds.

- Analytical Chemistry : Serves as a reference standard to study the effects of deuterium substitution on chemical properties.

1. Efficacy in Breast Cancer

A notable clinical trial explored the use of bicalutamide (the non-deuterated form) in patients with androgen receptor-positive, estrogen receptor-negative metastatic breast cancer. In this phase II study involving 424 patients, only 12% were found to be AR-positive. The clinical benefit rate (CBR) was recorded at 19%, with a median progression-free survival (PFS) of 12 weeks. This study indicates that bicalutamide can provide therapeutic benefits even in hormone receptor-negative breast cancer contexts .

2. Comparison with Dutasteride

The AVOCAT study compared bicalutamide monotherapy with bicalutamide plus dutasteride therapy in patients with locally advanced or metastatic prostate cancer. The results showed that both treatment regimens had comparable efficacy, but the combination therapy offered enhanced tolerability and quality of life as reported by patients .

3. Resistance Mechanisms

Research has also focused on overcoming resistance to bicalutamide treatment. A review highlighted various mechanisms through which prostate cancer cells develop resistance to antiandrogen therapies, suggesting that modifications like those seen in this compound could be pivotal in enhancing treatment efficacy against resistant cancer strains .

Biological Evaluation

Recent studies have evaluated the biological activity of sulfoxide derivatives of bicalutamide, which showed enhanced anticancer activity across multiple prostate cancer cell lines compared to both bicalutamide and enzalutamide. These findings suggest that structural modifications can significantly impact the efficacy of antiandrogens .

Summary Table: Biological Activity Overview

| Aspect | Details |

|---|---|

| Compound | This compound |

| Mechanism | Androgen receptor antagonist; inhibits androgen action |

| Key Applications | Pharmacokinetic studies; metabolic stability; analytical chemistry reference |

| Clinical Findings | Effective in AR-positive breast cancer; comparable efficacy with dutasteride |

| Resistance Insights | Ongoing research into overcoming resistance mechanisms |

属性

IUPAC Name |

(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m0/s1/i3D,4D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJPYSCBVHEWIU-FTFUYGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)C[C@@](C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。